
Rebaudioside A
Descripción general
Descripción
Rebaudioside A is a natural sweetener extracted from the leaves of the Stevia rebaudiana plant. It is one of the many steviol glycosides found in the plant, known for its intense sweetness and minimal bitter aftertaste compared to other glycosides like stevioside . This compound is approximately 240 times sweeter than sucrose, making it a popular choice for sugar-free and reduced-calorie food and beverages .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Rebaudioside A can be synthesized from stevioside through enzymatic conversion. This process involves the use of recombinant UDP-glucosyltransferase from Stevia rebaudiana and sucrose synthase from Arabidopsis thaliana. The reaction occurs in the presence of UDP-glucose, sucrose, and magnesium chloride at a pH of 7.2 and a temperature of 30°C .
Industrial Production Methods: Industrial production of this compound typically involves extraction from Stevia rebaudiana leaves followed by purification. One method uses hydrophilic interaction liquid chromatography with anion resins to separate and purify this compound from other steviol glycosides . Another method involves crystallization, where the crude extract is subjected to crystallization processes to achieve high purity .
Análisis De Reacciones Químicas
Types of Reactions: Rebaudioside A undergoes several types of chemical reactions, including:
Hydration: In acidic environments, this compound can undergo hydration reactions, forming tertiary alcohols.
Epoxidation: The compound can also undergo epoxidation, followed by ring opening and rearrangement reactions.
Common Reagents and Conditions:
Oxidation: Acidic conditions and oxidizing agents.
Hydration: Acidic conditions and water.
Epoxidation: Peroxides and acidic conditions.
Major Products Formed:
Oxidation: Formation of rearrangement products.
Hydration: Formation of tertiary alcohols.
Epoxidation: Formation of new alkene bonds and primary alcohols.
Aplicaciones Científicas De Investigación
Food and Beverage Industry
1.1 Sweetener in Food Products
Rebaudioside A is widely used as a non-nutritive sweetener in various food products. Its application ranges from beverages to baked goods, dairy products, and dietary supplements. The FDA has classified high-purity Reb A as Generally Recognized As Safe (GRAS), allowing its incorporation into food items without restrictions on use levels .
Table 1: Common Food Applications of this compound
Food Category | Examples | Usage Notes |
---|---|---|
Beverages | Soft drinks, teas | Often blended with other sweeteners for flavor balance |
Dairy Products | Yogurts, ice creams | Enhances sweetness without adding calories |
Baked Goods | Cakes, cookies | Used in combination with bulking agents |
Dietary Supplements | Protein powders, meal replacements | Provides sweetness without affecting caloric content |
1.2 Flavor Enhancement
Reb A is also utilized for flavor enhancement in products where sugar might not be suitable due to caloric content or health concerns. It can mask bitterness in certain formulations, such as dark chocolates and some herbal teas .
Health Applications
2.1 Physiological Benefits
Research indicates that this compound may possess several health benefits beyond its role as a sweetener. These include:
- Antihypertensive Effects : Some studies suggest that Reb A may help lower blood pressure in hypertensive individuals .
- Anti-diabetic Properties : It does not raise blood glucose levels, making it suitable for diabetics .
- Dental Health : Reb A has been shown to inhibit the growth of certain bacteria associated with dental caries .
Agricultural Applications
3.1 Natural Insect Repellent
Recent studies have explored the potential of this compound as a natural insect repellent. Its application in agriculture may reduce reliance on synthetic pesticides, promoting environmentally friendly farming practices .
Case Studies
4.1 Enzymatic Bioconversion
A notable study focused on the enzymatic bioconversion of stevioside into this compound using Bacillus licheniformis enzymes. This process demonstrated an efficient method for increasing Reb A concentration from raw Stevia extracts, highlighting its industrial viability .
Table 2: Enzymatic Bioconversion Results
Parameter | Value |
---|---|
Initial Stevioside Concentration | 100 mM |
Final this compound Concentration | 261.2 mM |
Conversion Efficiency | 88.9% |
Regulatory Status
The regulatory landscape for this compound is evolving as more research validates its safety and efficacy. The FDA's GRAS designation supports its use in a wide array of food products, while ongoing studies continue to explore its health benefits and potential applications in new sectors .
Mecanismo De Acción
Rebaudioside A exerts its effects primarily through interaction with taste receptors. It stimulates the release of glucagon-like peptide 1 (GLP-1) from enteroendocrine cells via bitter taste signaling pathways . This interaction involves specific taste receptors such as TAS2R4 and TRPM5, which play a role in gut hormone release . Additionally, this compound has been shown to have anti-diabetic effects by increasing insulin levels and reducing oxidative stress .
Comparación Con Compuestos Similares
Rebaudioside D: Similar in structure to this compound but with different sensory properties and sweetness intensity.
Dulcoside A: Another steviol glycoside with a different sweetness profile.
Uniqueness of this compound: this compound is unique due to its high sweetness intensity and minimal bitter aftertaste, making it more desirable for use in food and beverages compared to other steviol glycosides . Its ability to stimulate GLP-1 release and its potential anti-diabetic properties further enhance its value in scientific research and medical applications .
Actividad Biológica
Rebaudioside A (Reb A) is a steviol glycoside derived from the leaves of Stevia rebaudiana, widely recognized for its intense sweetness and potential health benefits. This article explores the biological activity of Reb A, focusing on its pharmacological effects, metabolic pathways, and implications for health.
Insulin Secretion and Glucose Metabolism
Reb A has been shown to stimulate insulin secretion in various studies. For instance, isolated mouse islets exposed to Reb A demonstrated a concentration-dependent increase in insulin release, highlighting its potential role in glucose homeostasis . In vivo studies also suggest that Reb A can enhance glucose uptake in muscle cells, mimicking insulin action. This effect is mediated through the activation of the PI3K/Akt signaling pathway, which is crucial for GLUT translocation .
Table 1: Effects of this compound on Insulin Secretion
Metabolism and Pharmacokinetics
Reb A undergoes metabolism primarily in the liver, where it is converted into steviol and steviol glucuronide. Studies indicate that peak plasma concentrations of these metabolites occur approximately 19 hours post-administration . The pharmacokinetic profile shows that Reb A is rapidly absorbed, with a half-life ranging from 14 to 16 hours. Importantly, research indicates minimal systemic absorption of Reb A itself, suggesting that its physiological effects may be largely due to its metabolites .
Table 2: Pharmacokinetic Properties of this compound
Parameter | Value |
---|---|
Peak Plasma Level (ng/mL) | 100 (approx.) |
Half-Life (hours) | 14-16 |
Time to Peak Concentration (hours) | 19 |
Antioxidant Properties
Reb A exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress. Research has shown that Reb A can enhance the activity of antioxidant enzymes such as catalase and superoxide dismutase in various models . This property is particularly relevant in conditions characterized by oxidative damage, such as liver injury induced by toxins.
Anti-Cancer Activity
Emerging evidence suggests that Reb A may possess anti-cancer properties. In vitro studies have demonstrated that Reb A can reduce cell viability in breast cancer cell lines and enhance the efficacy of conventional chemotherapeutics like 5-Fluorouracil. The mechanism appears to involve modulation of apoptotic pathways and cell cycle regulation .
Table 3: Anti-Cancer Effects of this compound
Cancer Type | Concentration (μM) | Effect |
---|---|---|
SKBR-3 Breast Cancer | 5-100 μM | ~60% reduction in viability |
Various Solid Tumors | Varies | Induced G1 arrest and apoptosis |
Case Studies
- Diabetes Management : In a randomized controlled trial involving patients with type 2 diabetes, Reb A did not significantly alter glucose or insulin levels during an oral glucose tolerance test, suggesting limited acute effects on glycemic control despite its insulinotropic properties .
- Oxidative Stress : In murine models subjected to oxidative stress via thioacetamide, co-administration of Reb A resulted in upregulation of Nrf2 levels, leading to reduced oxidative markers and improved organ protection .
Propiedades
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-33(58)30(55)26(51)20(14-47)62-38)23(43)6-10-44(17,16-43)67-39-35(65-37-32(57)29(54)25(50)19(13-46)61-37)34(27(52)21(15-48)63-39)64-36-31(56)28(53)24(49)18(12-45)60-36/h18-39,45-58H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,35-,36+,37+,38+,39+,41-,42-,43-,44+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELXLJCILKEWJH-NCGAPWICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047898 | |
Record name | Rebaudioside A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
967.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Rebaudioside A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034950 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
58543-16-1 | |
Record name | Rebaudioside A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58543-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rebaudioside A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058543161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rebaudioside A | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15136 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rebaudioside A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Kaur-16-en-18-oic acid, 13-[(O-β-D-glucopyranosyl-(1.fwdarw.2)-O-[β-D-glucopyranosyl-(1.fwdarw.3)]-β-D-glucopyranosyl)oxy]-, β-D-glucopyranosyl ester, (4α) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.892 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | REBAUDIOSIDE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3FUD0528F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Rebaudioside A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034950 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
242 - 244 °C | |
Record name | Rebaudioside A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034950 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.